

# spectroscopic data of 1-(3-Methoxyphenyl)ethanol (NMR, IR, MS)

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## Compound of Interest

Compound Name: 1-(3-Methoxyphenyl)ethanol

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An In-depth Technical Guide to the Spectroscopic Characterization of **1-(3-Methoxyphenyl)ethanol**

## Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for **1-(3-Methoxyphenyl)ethanol** (CAS No: 23308-82-9), a key intermediate in organic synthesis and a potential impurity in pharmaceutical manufacturing.<sup>[1]</sup> A thorough understanding of its spectral properties is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, purity, and quality control. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide an unambiguous structural elucidation of the molecule.

## Molecular Identity and Structure

**1-(3-Methoxyphenyl)ethanol** is an aromatic alcohol with a molecular formula of  $C_9H_{12}O_2$  and a molecular weight of 152.19 g/mol.<sup>[2][3][4]</sup> Its structure consists of an ethanol backbone attached to a phenyl ring at the C1 position, with a methoxy group substituent at the meta (C3) position of the ring.

Caption: Structure of **1-(3-Methoxyphenyl)ethanol** with atom numbering for NMR assignments.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

## Experimental Protocol: NMR Data Acquisition

A robust methodology for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Caption: Standard experimental workflow for NMR spectroscopy.

### <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum provides a proton census of the molecule. The data presented below was acquired in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).<sup>[5]</sup>

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.22 – 7.26	Multiplet	1H	-	Ar-H (H4')
6.93 – 7.00	Multiplet	2H	-	Ar-H (H2', H6')
6.78 – 6.82	Multiplet	1H	-	Ar-H (H5')
5.18 – 5.23	Multiplet	1H	-	OH
4.72 – 4.78	Multiplet	1H	-	CH (H7)
3.76 – 3.77	Multiplet	3H	-	OCH <sub>3</sub> (H9)
1.34 – 1.38	Multiplet	3H	-	CH <sub>3</sub> (H8)

Expert Interpretation:

- Aromatic Region (δ 6.7-7.3): The four protons on the substituted benzene ring appear as complex multiplets, characteristic of a 1,3-disubstituted pattern.

- Carbinol Proton ( $\delta$  4.72-4.78): The proton on the carbon bearing the hydroxyl group (H7) appears as a multiplet. This is due to coupling with the adjacent methyl protons (H8).
- Methoxy Protons ( $\delta$  3.76-3.77): The three protons of the methoxy group (OCH<sub>3</sub>) appear as a sharp singlet, as they have no adjacent protons to couple with.
- Methyl Protons ( $\delta$  1.34-1.38): The three protons of the terminal methyl group (H8) appear as a doublet due to coupling with the single carbinol proton (H7).
- Hydroxyl Proton ( $\delta$  5.18-5.23): The hydroxyl proton signal is observed as a broad multiplet. Its chemical shift and appearance can vary depending on concentration, temperature, and solvent due to hydrogen bonding.

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum reveals the carbon framework of the molecule. The assignments are based on data acquired in DMSO-d<sub>6</sub>.[\[5\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
159.68	Ar-C (C3')
149.66	Ar-C (C1')
129.47	Ar-CH (C5')
118.02	Ar-CH (C6')
112.31	Ar-CH (C4')
111.33	Ar-CH (C2')
68.60	CH-OH (C7)
55.30	OCH <sub>3</sub> (C9)
26.39	CH <sub>3</sub> (C8)

Expert Interpretation:

- Aromatic Carbons ( $\delta$  111-160): Six distinct signals confirm the presence of the six unique carbons in the aromatic ring. The carbons directly attached to oxygen (C1' and C3') are the most deshielded, appearing furthest downfield.
- Carbinol Carbon ( $\delta$  68.60): The signal for the carbon atom attached to the hydroxyl group (C7) appears in the typical range for secondary alcohols.
- Methoxy Carbon ( $\delta$  55.30): The carbon of the methoxy group (C9) is observed at a characteristic chemical shift.
- Methyl Carbon ( $\delta$  26.39): The aliphatic methyl carbon (C8) is the most shielded carbon, appearing furthest upfield.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

## Experimental Protocol: IR Data Acquisition

Caption: Standard experimental workflow for FTIR spectroscopy.

## Characteristic IR Absorption Bands

While a specific spectrum for **1-(3-methoxyphenyl)ethanol** is available in databases like SpectraBase, the key absorptions are highly predictable based on its functional groups.<sup>[3]</sup> The following table summarizes the expected characteristic peaks.

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group Assignment
~3360	Strong, Broad	O-H Stretch	Alcohol (-OH)
~3050	Medium	C-H Stretch	Aromatic C-H
~2970, ~2870	Medium	C-H Stretch	Aliphatic C-H (CH, CH <sub>3</sub> )
~1600, ~1480	Medium-Strong	C=C Stretch	Aromatic Ring
~1250	Strong	C-O Stretch	Aryl Ether (Ar-O-CH <sub>3</sub> )
~1080	Strong	C-O Stretch	Secondary Alcohol (C-OH)

#### Expert Interpretation:

- O-H Stretch: The most prominent feature is a broad, strong band around 3360 cm<sup>-1</sup>, which is definitive for the hydroxyl group's stretching vibration, broadened by hydrogen bonding.[\[6\]](#)
- C-H Stretches: Sharp peaks just above 3000 cm<sup>-1</sup> correspond to the aromatic C-H bonds, while those just below 3000 cm<sup>-1</sup> are from the aliphatic C-H bonds of the ethyl and methoxy groups.
- Fingerprint Region (< 1600 cm<sup>-1</sup>): This region contains a wealth of information. The sharp peaks around 1600 and 1480 cm<sup>-1</sup> are characteristic of the carbon-carbon double bond stretching within the aromatic ring. The strong absorptions around 1250 cm<sup>-1</sup> and 1080 cm<sup>-1</sup> are crucial for identifying the aryl ether and secondary alcohol C-O bonds, respectively.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

## Experimental Protocol: MS Data Acquisition

Caption: Standard experimental workflow for GC-MS analysis.

## Mass Spectral Data and Fragmentation

Upon electron ionization, **1-(3-methoxyphenyl)ethanol** will form a molecular ion ( $M^+$ ) and undergo characteristic fragmentation.

m/z	Proposed Fragment	Formula	Notes
152	$[M]^+$	$[C_9H_{12}O_2]^+$	Molecular Ion
137	$[M - CH_3]^+$	$[C_8H_9O_2]^+$	Loss of the methyl group from the ethyl side chain, forming a stable benzylic oxonium ion. This is often the base peak.
121	$[M - OCH_3]^+$ or $[C_8H_9O]^+$	$[C_8H_9O]^+$	Loss of a methoxy radical or subsequent fragmentation.
109	$[M - C_2H_5O]^+$	$[C_7H_7O]^+$	Cleavage of the C-C bond next to the ring.
91	$[C_7H_7]^+$	$[C_7H_7]^+$	Tropylium ion, a common fragment in benzyl compounds.

Expert Interpretation & Proposed Fragmentation Pathway: The molecular ion peak at m/z 152 confirms the molecular weight of the compound.[2] The fragmentation pattern is dominated by the cleavage of the bond alpha to the aromatic ring and the hydroxyl group, as this leads to the formation of a highly stabilized benzylic cation. The most significant fragmentation is the loss of the terminal methyl group (a loss of 15 amu) to yield the base peak at m/z 137.



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Caption: Primary fragmentation pathway for **1-(3-Methoxyphenyl)ethanol** in EI-MS.

## Conclusion

The collective evidence from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS provides a definitive and self-validating characterization of **1-(3-Methoxyphenyl)ethanol**. NMR spectroscopy elucidates the precise arrangement of protons and carbons, IR spectroscopy confirms the presence of key alcohol and ether functional groups, and mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern. This comprehensive spectroscopic profile serves as an essential reference for scientists in quality assurance, process development, and synthetic chemistry, ensuring the identity and purity of this important chemical compound.

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